![molecular formula C18H12N2O4S B2680582 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 946286-68-6](/img/structure/B2680582.png)
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
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Description
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds related to “(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate” have been synthesized and evaluated for their potential antibacterial, antifungal, and anti-tubercular activities. For instance, tetrahydropyrimidine–isatin hybrids have been investigated for these properties, showing potential as therapeutic agents against infectious diseases (Akhaja & Raval, 2012).
Antitumor Activity
Some derivatives incorporating thiophene and isoxazole moieties have demonstrated promising antitumor activities. Specifically, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown effective against hepatocellular carcinoma cell lines, highlighting their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
Corrosion Inhibition
Derivatives of the compound have also been explored for their corrosion inhibition properties, particularly for protecting metals in acidic environments. The study on benzimidazole bearing 1, 3, 4-oxadiazoles has shown significant inhibition of corrosion in mild steel, indicating potential industrial applications in protecting infrastructure (Ammal, Prajila, & Joseph, 2018).
Anti-inflammatory and Antioxidant Activities
The investigation into novel thioxothiazolidin-4-one derivatives against transplantable mouse tumor models has not only shown anticancer properties but also highlighted potential anti-inflammatory and antiangiogenic effects, suggesting a broad spectrum of pharmacological activities (Chandrappa et al., 2010).
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c21-17(13-9-19-14-5-2-1-4-12(13)14)18(22)23-10-11-8-15(24-20-11)16-6-3-7-25-16/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHASKJJMTCSTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate |
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